

An In-depth Technical Guide to 5,8-Dihydro-1-naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,8-Dihydro-1-naphthol**

Cat. No.: **B135322**

[Get Quote](#)

This technical guide provides a comprehensive overview of **5,8-Dihydro-1-naphthol**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 27673-48-9[\[1\]](#)

Synonyms:

- 5,8-Dihydronaphthalen-1-ol[\[1\]](#)
- 1-Naphthalenol, 5,8-dihydro-[\[2\]](#)
- 5-Hydroxy-1,4-dihydronaphthalene
- NSC 125584[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **5,8-Dihydro-1-naphthol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O	[1] [3]
Molecular Weight	146.19 g/mol	[1] [3]
Appearance	Dark Brown Solid	
Melting Point	56-60 °C	
Boiling Point	264.8 °C at 760 mmHg	
Solubility	Soluble in Chloroform, DMSO, Methanol	
pKa	10.18 ± 0.20 (Predicted)	

Spectral Data

While a comprehensive public database of spectral data is not readily available, requests for specific data such as NMR, HPLC, and LC-MS can often be fulfilled by commercial suppliers.

Synthesis and Experimental Protocols

5,8-Dihydro-1-naphthol is primarily synthesized through the reduction of α -naphthol. It is a crucial starting material for the synthesis of the non-selective beta-adrenergic receptor antagonist, Nadolol.

Synthesis of 5,8-Dihydro-1-naphthol from α -Naphthol

This protocol describes the Birch reduction of α -naphthol to yield **5,8-Dihydro-1-naphthol**.

Materials:

- α -Naphthol
- Liquid ammonia
- Lithium wire
- Ethyl alcohol

- Diethyl ether
- Magnesium sulfate
- Activated charcoal
- Concentrated Hydrochloric acid
- 4 L reactor with a cooling bath (solid carbon dioxide and alcohol)

Procedure:

- Place 108 g (0.75 mol) of α -naphthol into a 4 L reactor.
- Cool the reactor in a bath of solid carbon dioxide and alcohol, and introduce approximately 1 L of liquid ammonia with vigorous stirring.
- Once the α -naphthol has nearly dissolved, add 20.9 g of lithium wire in small pieces. Stir the mixture for 30 minutes.
- Add 170 ml of ethyl alcohol dropwise.
- Allow the reactor to warm up and bubble nitrogen through the mixture to drive off the ammonia.
- Take up the grey, pasty residue in 1 L of water and extract the mixture three times with 100 ml of ether.
- Cool the aqueous phase and acidify with concentrated HCl until the pH is acidic.
- Extract the resulting brown oil three times with ether. Wash the combined ether fractions three times with water and dry over magnesium sulfate.
- Filter the solution and evaporate to dryness.
- Take up the resulting solid in ether and dry the mixture over $MgSO_4$ in the presence of activated charcoal.

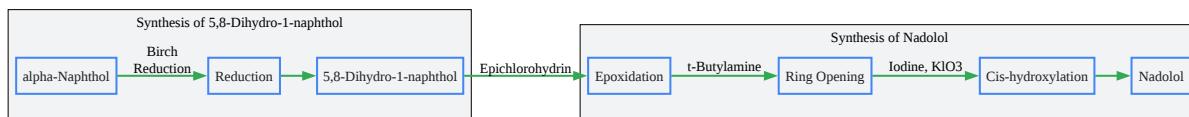
- Filter the mixture and evaporate the filtrate to dryness to obtain a yellow solid.
- Recrystallization should yield a white solid with a melting point of 73°-74.5° C.

Synthesis of Nadolol from 5,8-Dihydro-1-naphthol

The following is a representative protocol for the synthesis of Nadolol, a beta-blocking agent, using **5,8-Dihydro-1-naphthol** as the starting material.

Materials:

- **5,8-Dihydro-1-naphthol** (80% pure)
- Epichlorohydrin
- Tetraethylammonium hydroxide
- Methanol
- Water
- *tert*-Butylamine
- Chloroform
- Sodium hydroxide (50% solution)
- Sodium sulfate
- Glacial acetic acid
- Potassium iodate
- Iodine
- Potassium acetate
- Potassium hydroxide

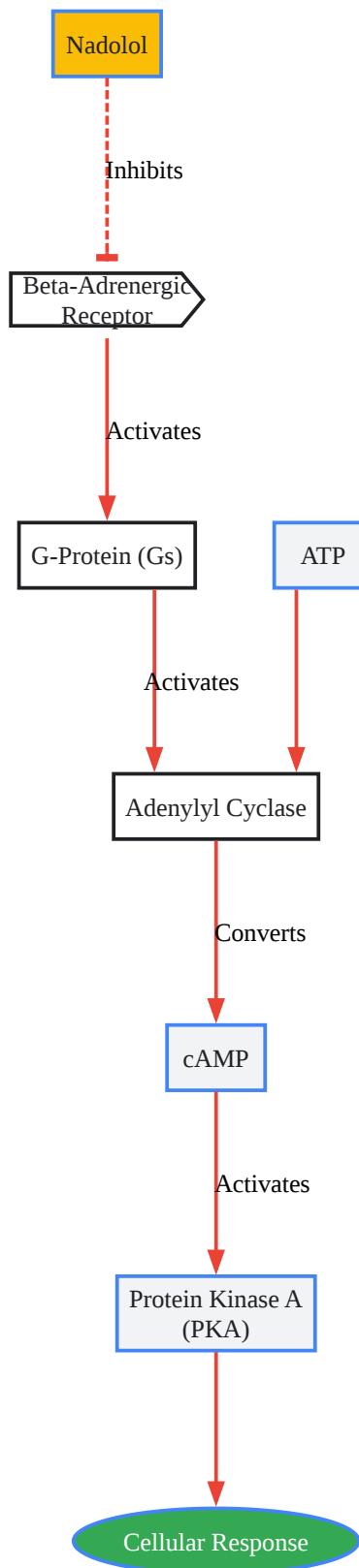

Procedure:

- Suspend 1.46 kg of 80% pure 5,8-dihydronaphthol (10 mol) in 9.4 L of epichlorohydrin.
- Purge the reaction vessel with nitrogen and add 368 mL of tetraethylammonium hydroxide (5 mol%).
- Heat the reaction to 80°C and maintain for 2.5 hours.
- Distill off the epichlorohydrin completely under a vacuum.
- Add 80 g of methanol, 50 g of water, and then 1.5 kg of t-butylamine. Caution: This step is exothermic.
- Reflux the mixture for 6 hours and then stir at room temperature overnight.
- Distill off the solvent under a vacuum.
- To the resulting thick oil, add 3 L of chloroform, 2 L of water, and 0.3 L of a 50% NaOH solution. Agitate vigorously for 10 minutes and then separate the layers.
- Wash the organic layer with 2 L of water.
- Dry the organic layer over sodium sulfate and evaporate the chloroform completely at 80°C under a vacuum.
- In a water-free environment, add 12.5 L of glacial acetic acid to the thick brown oil and heat to 60°C.
- With good stirring and under a nitrogen atmosphere, add 473 g of potassium iodate.
- Add 1.15 kg of iodine (4.5 mol) and maintain the temperature at 60-75°C for three hours.
- Add 1.01 kg of potassium acetate and reflux for 1 hour.
- Evaporate the acetic acid completely under a vacuum.

- Add a solution of 3 kg of potassium hydroxide dissolved in 9 L of methanol, reflux for 5 hours, and then stir overnight to yield Nadolol.

Logical and Experimental Workflows

The synthesis of Nadolol from **5,8-Dihydro-1-naphthol** provides a clear example of a multi-step chemical synthesis workflow.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Nadolol from α -Naphthol.

Signaling Pathways

While **5,8-Dihydro-1-naphthol** is primarily recognized as a synthetic intermediate, its major derivative, Nadolol, is a non-selective beta-adrenergic antagonist. The following diagram illustrates the beta-adrenergic signaling pathway, which is the pharmacological target of Nadolol. Understanding this pathway is crucial for researchers in drug development working with compounds of this class.

[Click to download full resolution via product page](#)

Caption: Beta-adrenergic signaling pathway inhibited by Nadolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5,8-Dihydro-1-naphthol | SIELC Technologies [sielc.com]
- 3. 5,8-Dihydro-1-naphthol | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5,8-Dihydro-1-naphthol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135322#5-8-dihydro-1-naphthol-cas-number-and-synonyms\]](https://www.benchchem.com/product/b135322#5-8-dihydro-1-naphthol-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

